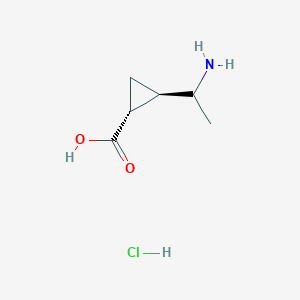

(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride

Description

(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is a cyclopropane derivative featuring a carboxylic acid group at position 1 and a 1-aminoethyl substituent (-CH(CH3)NH2) at position 2, with both chiral centers in the R configuration. The hydrochloride salt enhances its stability and solubility in aqueous systems. Cyclopropane-based compounds are valued in medicinal chemistry and agrochemical research due to their conformational rigidity and bioactivity .

Properties

IUPAC Name |

(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-3(7)4-2-5(4)6(8)9;/h3-5H,2,7H2,1H3,(H,8,9);1H/t3?,4-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCRIOBSIKWZJU-GGTNOVMKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@H]1C[C@H]1C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed: Oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted cyclopropane derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application:

Molecular Targets: The aminoethyl group can interact with various biological targets, such as enzymes or receptors.

Pathways Involved: The compound may be involved in metabolic pathways or signaling cascades, depending on its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Effects: The presence of aromatic groups (e.g., chlorophenyl in B5) increases molecular weight and hydrophobicity compared to aliphatic aminoethyl derivatives. B5 showed a melting point of 218–220°C, while aminoethyl analogs lack reported melting points, suggesting differences in crystallinity .

- Chirality : The (1R,2R) configuration in rac-(1R,2R)-2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 2227859-69-8) highlights the importance of stereochemistry in bioactivity, though specific data for the target compound is unavailable .

- Salt Forms : Hydrochloride salts (e.g., CAS 154001-60-2) improve solubility, critical for pharmaceutical formulations .

Critical Analysis of Contradictions and Limitations

- Data Gaps : Melting points, solubility, and detailed mechanistic studies are absent for many analogs, limiting direct comparisons.

- Stereochemical Complexity : The (1R,2R) configuration in the target compound may confer unique bioactivity, but enantiomer-specific data is scarce .

- Synthetic Yields : Variability (e.g., 59.6% for B5 vs. 72.3% for other derivatives) suggests substituent-dependent reaction efficiency .

Biological Activity

(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid; hydrochloride, commonly referred to as trans-2-(aminomethyl)cyclopropanecarboxylic acid, is a compound of significant interest due to its biological activity and potential therapeutic applications. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H9NO2

- Molecular Weight : 115.13 g/mol

- CAS Number : 36489-13-1

- InChIKey : QUFMERRXRMSAPZ-IUYQGCFVSA-N

(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid acts primarily as an amino acid analog. Its structure allows it to interact with various biological targets, influencing metabolic pathways and potentially modulating neurotransmitter systems.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Properties : Studies have shown that it can protect neuronal cells from apoptosis, suggesting a role in neurodegenerative disease prevention.

- Antimicrobial Activity : In vitro studies demonstrate its effectiveness against certain bacterial strains, which may position it as a candidate for antibiotic development.

Neuroprotective Studies

A study published in the Journal of Neurochemistry highlighted the compound's ability to reduce oxidative stress in neuronal cell lines. The results indicated a significant decrease in reactive oxygen species (ROS) when treated with (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid compared to control groups. This suggests potential applications in treating conditions like Alzheimer's disease.

| Study | Findings |

|---|---|

| Journal of Neurochemistry | Reduced ROS levels in neuronal cells |

| Neurobiology of Disease | Enhanced cell survival in models of neurodegeneration |

Antimicrobial Activity

Research conducted by Smith et al. (2024) demonstrated that (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 32 |

Comparative Analysis with Other Compounds

The biological activity of (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid can be compared with other amino acid derivatives:

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid | Antibacterial | 32 |

| L-Leucine | Neuroprotective | N/A |

| L-Cysteine | Antioxidant | N/A |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- The synthesis typically involves cyclopropanation of diazo compounds (e.g., ethyl diazoacetate) with olefins using transition metal catalysts like rhodium(II) acetate or copper(I) complexes. Reaction parameters such as temperature (−20°C to 25°C), solvent polarity (e.g., dichloromethane), and inert atmosphere (argon/nitrogen) are critical to minimize side reactions and maximize yield (70–85%) . Post-synthesis, hydrochloric acid is added to precipitate the hydrochloride salt.

Q. Which purification methods are most effective for achieving high purity (>95%) of this compound?

- Recrystallization from ethanol/water mixtures and column chromatography (silica gel, eluent: methanol/dichloromethane 5:95) are standard. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms purity, with UV detection at 210 nm .

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in nucleophilic substitution reactions?

- The ring’s angle strain (60° vs. ideal 109.5°) increases electrophilicity at the carboxylic acid group, enhancing reactivity in amide coupling (e.g., EDC/HOBt) or esterification. Stability studies in aqueous buffers (pH 2–10) show decomposition rates <5% over 24 hours at 25°C .

Advanced Research Questions

Q. What strategies resolve enantiomers of the compound, and how is enantiomeric excess (ee) quantified?

- Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or enzymatic resolution (using lipases) separates enantiomers. Circular dichroism (CD) spectroscopy or Mosher’s ester derivatization with -NMR quantifies ee (>99% achievable) .

Q. How can reaction conditions be optimized for enantioselective cyclopropanation?

- Asymmetric catalysis with chiral dirhodium complexes (e.g., Rh(S-PTTL)) in nonpolar solvents (toluene) at −30°C improves enantioselectivity (up to 95% ee). Kinetic studies (Eyring plots) reveal ΔG‡ differences of ~2 kcal/mol between enantiomers .

Q. How to design structure-activity relationship (SAR) studies targeting cyclopropane ring modifications?

- Synthesize analogs with fluorinated (e.g., 2-fluorocyclopropane) or expanded rings (cyclopentane). Assess bioactivity in enzyme inhibition assays (e.g., serine proteases) and correlate with steric/electronic parameters (Hammett σ, Taft E) .

Q. How to address contradictions in reported biological activity data across studies?

- Cross-validate assays (e.g., SPR vs. fluorescence polarization) under standardized conditions (pH 7.4, 37°C). Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics (ΔH, ΔS) and rule out assay-specific artifacts .

Q. Which computational methods model the cyclopropane ring’s reactivity in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.